Prexasertib dimesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

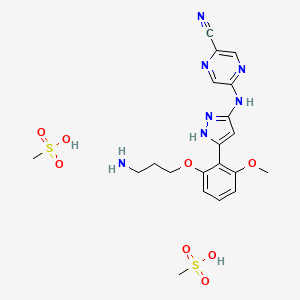

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYBEKZGRNUTBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prexasertib Dimesylate: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – Prexasertib (B560075) dimesylate (LY2606368), a potent, second-generation, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1), has demonstrated significant preclinical and clinical activity across a range of malignancies. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Core Mechanism of Action: Inhibition of CHK1 and Induction of Replicative Stress

Prexasertib's primary mechanism of action is the selective inhibition of CHK1, a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2] CHK1 plays a pivotal role in cell cycle arrest, particularly the G2/M checkpoint, allowing time for the repair of damaged DNA.[3] In many cancer cells, especially those with a p53-deficient background, the G1-S checkpoint is often compromised, leading to a heavy reliance on the CHK1-mediated G2-M checkpoint for survival.[3]

By inhibiting CHK1, prexasertib abrogates this crucial checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a cascade of events including:

-

Replication Catastrophe: Prexasertib induces replication stress by preventing the stabilization of replication forks, leading to their collapse and the formation of DNA double-strand breaks (DSBs).[3][4]

-

Accumulation of DNA Damage: The inhibition of DNA repair mechanisms results in the accumulation of extensive DNA damage.[1][4]

-

Apoptosis: The overwhelming genomic instability triggers programmed cell death, or apoptosis, in cancer cells.[1][2]

Prexasertib also exhibits inhibitory activity against CHK2, albeit to a lesser extent, which can further contribute to its anti-tumor effects.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of prexasertib dimesylate.

Table 1: In Vitro Inhibitory Activity of Prexasertib

| Target | Assay Type | Value | Reference |

| CHK1 | Ki | 0.9 nM | [2] |

| CHK1 | IC50 | <1 nM | [2] |

| CHK2 | IC50 | 8 nM | [2] |

| RSK1 | IC50 | 9 nM | [2] |

| MELK | IC50 | 38 nM | [2] |

| SIK | IC50 | 42 nM | [2] |

| BRSK2 | IC50 | 48 nM | [2] |

| ARK5 | IC50 | 64 nM | [2] |

Table 2: Preclinical Anti-proliferative Activity of Prexasertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [5] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | ~15 | [5] |

| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [5] |

| Multiple TNBC cell lines | Triple-Negative Breast Cancer | 1.63 - 88.99 | [6] |

Table 3: Clinical Efficacy of Prexasertib Monotherapy in Ovarian Cancer (Phase 2, NCT02203513)

| Patient Population | Endpoint | Result | Reference |

| BRCA wild-type, recurrent high-grade serous ovarian cancer | Objective Response Rate (ORR) | 33% | |

| Platinum-resistant patients (Cohorts 1-3) | Objective Response Rate (ORR) | 12.1% | |

| Platinum-refractory patients (Cohort 4) | Objective Response Rate (ORR) | 6.9% | [7] |

| Platinum-resistant patients (Cohorts 1-3) | Disease Control Rate (DCR) | 37.1% | [7] |

| Platinum-refractory patients (Cohort 4) | Disease Control Rate (DCR) | 31.0% | [7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by prexasertib and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of prexasertib.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-4,000 cells per well and incubate for 24 hours.[8]

-

Drug Treatment: Treat cells with a serial dilution of prexasertib or vehicle control (DMSO) and incubate for 3-6 days.[8]

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8]

Western Blotting for Pharmacodynamic Markers (pCHK1, γH2AX)

-

Cell Treatment and Lysis: Treat cells with prexasertib at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pCHK1 (S296, S317, S345), total CHK1, γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.[9][10]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with prexasertib for the desired duration. Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent CHK1 inhibitor that induces synthetic lethality in cancer cells by abrogating the G2/M checkpoint, leading to replication catastrophe and apoptosis. Its efficacy has been demonstrated in a variety of preclinical models and clinical trials, particularly in cancers with underlying DNA damage repair deficiencies. The experimental protocols and data presented in this guide provide a robust framework for further investigation and development of this promising anti-cancer agent.

References

- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Prexasertib Dimesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prexasertib (B560075) dimesylate (LY2606368 dimesylate) is a potent, selective, and ATP-competitive second-generation small molecule inhibitor of checkpoint kinase 1 (CHK1) with additional activity against checkpoint kinase 2 (CHK2). By abrogating the DNA damage response (DDR) checkpoints, Prexasertib induces replication catastrophe and subsequent apoptosis in cancer cells, particularly those with high levels of replication stress or defects in other DNA repair pathways. This technical guide provides a comprehensive overview of Prexasertib dimesylate, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Physicochemical Properties

This compound is the dimethanesulfonate salt of Prexasertib.

| Property | Value |

| Chemical Name | 5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate[1] |

| Synonyms | LY2606368 dimesylate[2] |

| CAS Number | 1234015-58-7[1] |

| Molecular Formula | C20H27N7O8S2[1] |

| Molecular Weight | 557.60 g/mol [1] |

| Appearance | Solid Powder[1] |

| Solubility | DMSO: 100 mg/mL (179.34 mM), H2O: 50 mg/mL (89.67 mM) (requires sonication)[1] |

| InChI Key | HXYBEKZGRNUTBN-UHFFFAOYSA-N[1] |

Mechanism of Action

Prexasertib is a potent inhibitor of CHK1, a critical serine/threonine kinase that regulates the cellular response to DNA damage and replication stress.[3] In a healthy cell, DNA damage activates kinases like ATM and ATR, which in turn activate CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S and G2/M phases.[3] This pause allows time for DNA repair.

Prexasertib, by inhibiting CHK1, prevents this cell cycle arrest.[3] Cancer cells, which often have a defective G1 checkpoint and are under high replicative stress, are particularly dependent on the S and G2/M checkpoints for survival. Inhibition of CHK1 by Prexasertib in these cells leads to the accumulation of DNA damage, collapse of replication forks, and premature entry into mitosis, a process termed "replication catastrophe," which ultimately results in apoptotic cell death.[2][4] A key pharmacodynamic marker of Prexasertib activity is the induction of the DNA double-strand break marker, phosphorylated H2AX (γH2AX).

Preclinical Data

In Vitro Activity

Prexasertib demonstrates potent inhibitory activity against CHK1 and a panel of other kinases. It exhibits broad antiproliferative activity across various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Prexasertib

| Kinase | Activity | Value (nM) |

| CHK1 | Ki | 0.9[2][4] |

| CHK1 | IC50 | <1[2][4] |

| CHK2 | IC50 | 8[2][4] |

| RSK1 | IC50 | 9[2][4] |

| MELK | IC50 | 38[2][4] |

| SIK | IC50 | 42[2][4] |

| BRSK2 | IC50 | 48[2][4] |

| ARK5 | IC50 | 64[2][4] |

Table 2: In Vitro Antiproliferative Activity of Prexasertib (IC50 values)

| Cell Line | Cancer Type | IC50 (nM) |

| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33[2] |

| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7[2] |

| Ovarian Cancer Cell Lines | High-Grade Serous Ovarian Cancer | 1-10[5] |

| JHOS2 | High-Grade Serous Ovarian Cancer | 8400[5] |

In Vivo Activity

Prexasertib has demonstrated significant single-agent antitumor activity in various preclinical xenograft models.

Table 3: In Vivo Efficacy of Prexasertib in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Outcome |

| IMR-32 or KELLY subcutaneous xenografts | Neuroblastoma | 3 days on (twice daily), 4 days off | Tumor regression[6] |

| High-Grade Serous Ovarian Cancer PDX models | Ovarian Cancer | Not specified | Antitumor activity in 13 olaparib-resistant models[5][7] |

| Pediatric cancer CDX and PDX models | Rhabdomyosarcoma, Neuroblastoma, Osteosarcoma, Ewing sarcoma | Not specified | Robust responses as monotherapy and in combination with chemotherapy[3] |

Clinical Data

Prexasertib has been evaluated in several Phase I and II clinical trials for a range of solid and hematological malignancies.

Pharmacokinetics

Pharmacokinetic studies in pediatric and adult patients have characterized the disposition of Prexasertib.

Table 4: Pharmacokinetic Parameters of Prexasertib

| Population | Dose Range | Key Findings |

| Pediatric Patients | 80-150 mg/m² IV (Days 1 & 15 of 28-day cycle) | Dose-proportional pharmacokinetics[8][9] |

| Japanese Patients with Advanced Solid Tumors | 80 mg/m² and 105 mg/m² IV (once every 14 days) | Dose-independent and time-independent pharmacokinetics[10] |

| Mice with Orthotopic Group 3 Medulloblastoma | 10 mg/kg subcutaneous | Cmax: 1015 µg/L, Terminal half-life: 4.5 hours, AUC: 1773 µg*hr/L[11] |

Safety and Tolerability

The most common treatment-related adverse events are hematological.

Table 5: Common Grade 3/4 Treatment-Emergent Adverse Events (>10% incidence in pediatric patients)

| Adverse Event | Incidence (%) |

| Neutropenia | 100[8][9] |

| Leukopenia | 68[8][9] |

| Thrombocytopenia | 24[8][9] |

| Lymphopenia | 24[8][9] |

| Anemia | 12[8][9] |

In a Phase I study in adults, the maximum tolerated doses were established at 40 mg/m² (days 1-3 every 14 days) and 105 mg/m² (once every 14 days).[12] Grade 4 neutropenia was common but typically transient.[12]

Clinical Efficacy

Prexasertib has shown monotherapy activity in heavily pretreated patient populations. In a Phase 2 trial for recurrent high-grade serous ovarian cancer (BRCA wild-type), Prexasertib treatment resulted in tumor shrinkage in 33% of patients, with a median duration of response of 7.5 months.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a general method for assessing the cytotoxic effect of Prexasertib using a tetrazolium-based (WST-1/MTT/XTT) or luminescence-based (CellTiter-Glo) assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[13]

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium and add the medium containing serial dilutions of Prexasertib. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).[13]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]

-

Detection: Add the chosen viability reagent (e.g., WST-1, MTT, XTT, or CellTiter-Glo) to each well according to the manufacturer's protocol.[2][5][13][14]

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[13]

Western Blotting for Pharmacodynamic Markers (pCHK1 and γH2AX)

This protocol outlines the detection of changes in CHK1 phosphorylation and H2AX phosphorylation as markers of Prexasertib activity.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with Prexasertib for the desired duration. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[1]

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-pCHK1 S296, rabbit anti-γH2AX S139) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin) should be used to ensure equal protein loading.[16]

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of Prexasertib in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., NSG mice).

-

Tumor Implantation: Inject cancer cells (e.g., 2–10 x 10^6 luciferized PDX cells) subcutaneously or intraperitoneally into the mice.[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers or by bioluminescence imaging.[5]

-

Treatment: Once tumors reach a specified size (e.g., 200 mm³), randomize the mice into treatment and vehicle control groups.[6] Administer Prexasertib via a clinically relevant route and schedule (e.g., subcutaneous injection, twice daily for 3 days, followed by 4 days of rest).[4][6]

-

Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly).[12]

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for γH2AX).[5]

Conclusion

This compound is a promising therapeutic agent that targets the CHK1-mediated DNA damage response. Its ability to induce replication catastrophe in cancer cells has been demonstrated in a wide range of preclinical models, and it has shown clinical activity as a monotherapy in heavily pretreated patient populations. The detailed protocols and compiled data in this guide are intended to facilitate further research and development of this and other CHK1 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Prexasertib mesylate hydrate (LY 2606368) | CHK1 (checkpoint kinase 1) inhibitor | CDK inhibitor | CAS# 1234015-57-6 | CAS 1234015-57-6 | Buy Prexasertib mesylate hydrate (LY-2606368) from Supplier InvivoChem [invivochem.com]

- 13. benchchem.com [benchchem.com]

- 14. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Prexasertib Dimesylate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (B560075) dimesylate (formerly LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (CHK1 and CHK2).[1] Developed by Eli Lilly, prexasertib has been the subject of extensive preclinical and clinical investigation as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of prexasertib, with a focus on quantitative data, detailed experimental methodologies, and pathway visualizations. While Eli Lilly has since discontinued (B1498344) its active development, ongoing research continues to explore its therapeutic potential.

Core Mechanism of Action: CHK1 Inhibition

The primary target of prexasertib is CHK1, a critical transducer protein in the DNA Damage Response (DDR) pathway. In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair. Many cancer cells, particularly those with a deficient p53-dependent G1-S checkpoint, are highly reliant on the CHK1-mediated G2-M checkpoint for survival. Prexasertib exploits this dependency by abrogating the G2-M checkpoint, leading to an accumulation of DNA damage, replication stress, and ultimately, cell death through mitotic catastrophe or apoptosis.

Signaling Pathway

The following diagram illustrates the CHK1 signaling pathway and the mechanism of action of prexasertib.

Quantitative Data

The potency and selectivity of prexasertib have been characterized in numerous biochemical and cellular assays.

Table 1: Inhibitor Constants and Cellular Potency of Prexasertib

| Target | Assay Type | Value | Reference |

| CHK1 | Ki | 0.9 nM | [2] |

| CHK2 | IC50 | 8 nM | [2] |

| RSK1 | IC50 | 9 nM | [2] |

| HeLa cells (p53-deficient) | G2-M checkpoint abrogation (EC50) | 9 nM | [3] |

| Pediatric sarcoma cell lines | IC50 | <50 nM | [3] |

| OVCAR5 (HGSOC) | IC50 | 7.5 nM | [4] |

| OVCAR8 (HGSOC) | IC50 | 5.4 nM | [4] |

| MX-1 (TNBC) | IC50 | 5.7 nM | [5] |

| MDA-468 (TNBC) | IC50 | 105 nM | [5] |

Preclinical Development

Prexasertib has demonstrated broad single-agent antitumor activity across a range of preclinical models and has shown synergistic effects when combined with other anticancer agents.

Table 2: Summary of Preclinical In Vivo Efficacy of Prexasertib

| Cancer Model | Dosing Regimen | Outcome | Reference |

| SKOV3 ovarian cancer (orthotopic) | Not specified | Inhibited primary tumor growth, reduced metastases and ascites | [3] |

| SW1990 pancreatic cancer (orthotopic) | Not specified | 92% inhibition of primary tumor growth, eliminated metastases | [3] |

| B-ALL PDX | Not specified | Increased median survival from 57 to 98 days | [6] |

| Neuroblastoma xenografts | 10 mg/kg BID, 3 days/week for 4 weeks | Rapid tumor regression | [7] |

| Rhabdomyosarcoma xenografts | 10 mg/kg BID, 3 days/week for 4 weeks | Tumor regression | [7] |

Preclinical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of prexasertib.

Clinical Development

Prexasertib has been evaluated in multiple Phase I and Phase II clinical trials across a variety of solid tumors and hematological malignancies.

Table 3: Summary of Key Clinical Trials for Prexasertib

| Trial ID | Phase | Cancer Type | Key Findings | Reference |

| NCT01115790 | I | Advanced Solid Tumors | MTD established at 105 mg/m² IV every 14 days. Most common Grade 4 toxicity was neutropenia. | [8] |

| NCT02203513 | II | Recurrent High-Grade Serous Ovarian Cancer (BRCAwt) | 33% of patients had tumor shrinkage; median duration of response of 7.5 months. | [1][9] |

| NCT03414047 | II | Platinum-Resistant/Refractory Ovarian Cancer | ORR of 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients. | [10][11] |

| ADVL1312 (NCT02808650) | I | Pediatric Solid Tumors | RP2D determined to be 150 mg/m² IV on days 1 and 15 of a 28-day cycle. Most common Grade 3/4 toxicities were hematologic. | [9][12][13] |

Table 4: Pharmacokinetic Parameters of Prexasertib in Pediatric Patients (150 mg/m²)

| Parameter | Mean Value | Unit | Reference |

| Cmax | 1697 | ng/mL | [9] |

| Half-life | 9.2 | hours | [9] |

| AUC0-24h | 3359 | ng*hr/mL | [9] |

| Plasma Clearance | 44.4 | L/hr/m² | [9] |

Clinical Trial Development Timeline

The following diagram illustrates the progression of prexasertib through clinical trials.

Mechanisms of Resistance

Resistance to prexasertib has been observed and is an active area of research. Proposed mechanisms include:

-

Prolonged G2 Delay: Resistant cells may develop a prolonged G2 delay, preventing them from entering mitotic catastrophe despite CHK1 inhibition.[5]

-

Upregulation of Compensatory Pathways: Increased activity of pathways like the PI3K/MAPK signaling cascade has been observed in resistant tumors.[5]

-

EGFR Signaling: Overexpression and activation of the epidermal growth factor receptor (EGFR) can promote resistance to prexasertib in triple-negative breast cancer.[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

-

Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of prexasertib (and/or other compounds) and incubate for the desired duration (e.g., 72 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

Western Blot for DNA Damage Markers (γH2AX)

This technique is used to detect the phosphorylation of H2AX at serine 139 (γH2AX), a marker of DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.

-

Treat cells with prexasertib at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein samples and boil in Laemmli buffer.

-

Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X (Ser139), clone JBW301, Millipore) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci

This method allows for the visualization and quantification of DNA double-strand breaks within individual cells.

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with prexasertib as required.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against γH2AX (diluted in blocking buffer) overnight at 4°C.[15]

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Acquire images using a fluorescence microscope.

-

-

Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[16]

Conclusion

Prexasertib dimesylate is a well-characterized CHK1/2 inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity. While its development has been halted by its original developer, the extensive body of research provides a valuable foundation for the continued exploration of CHK1 inhibition as a therapeutic strategy in oncology. The data and protocols presented in this guide are intended to support further research into prexasertib and other DDR inhibitors, ultimately contributing to the development of more effective cancer therapies.

References

- 1. ovariancancernewstoday.com [ovariancancernewstoday.com]

- 2. Pediatric phase 2 trial of a WEE1 inhibitor, adavosertib (AZD1775), and irinotecan for relapsed neuroblastoma, medulloblastoma, and rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boa.unimib.it [boa.unimib.it]

- 11. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

Prexasertib Dimesylate: A Technical Guide to its Core Target Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (B560075) dimesylate (LY2606368) is a potent, ATP-competitive small molecule inhibitor primarily targeting Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2][3] It also exhibits activity against Checkpoint Kinase 2 (CHK2), albeit to a lesser extent.[1][2][3] By disrupting the CHK1-mediated cell cycle checkpoints, Prexasertib induces replication stress, leading to DNA double-strand breaks and ultimately apoptosis in cancer cells.[1][4] This technical guide provides an in-depth overview of the core target pathways of Prexasertib dimesylate, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

Prexasertib's primary mechanism of action is the inhibition of CHK1, a key regulator of cell cycle progression and DNA repair.[5][6] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1 at Serine 317 and Serine 345, leading to its full activation through autophosphorylation at Serine 296.[5] Activated CHK1 then phosphorylates downstream targets, most notably the CDC25 family of phosphatases (CDC25A, B, and C).[7] This phosphorylation marks CDC25A for degradation and inhibits CDC25C, preventing the dephosphorylation and activation of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression.[7] This results in cell cycle arrest, primarily at the G2/M and intra-S checkpoints, allowing time for DNA repair.[8][9]

Prexasertib, by competitively binding to the ATP pocket of CHK1, prevents its kinase activity.[1][3] This abrogation of CHK1 function leads to the stabilization and accumulation of CDC25A, promoting CDK activity and forcing cells to bypass the S and G2/M checkpoints despite the presence of DNA damage.[1][3] The premature entry into mitosis with unrepaired DNA leads to mitotic catastrophe and the induction of apoptosis.[10] A key indicator of Prexasertib-induced DNA damage is the phosphorylation of histone H2AX at Serine 139, forming γH2AX, which serves as a biomarker for DNA double-strand breaks.[4][11]

Target Pathways and Molecular Interactions

The central target pathway of Prexasertib is the ATR-CHK1 signaling cascade, a cornerstone of the DNA damage response.

The ATR-CHK1 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CHEK1 - Wikipedia [en.wikipedia.org]

- 7. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Prexasertib Dimesylate: A Technical Guide to Targeting the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (B560075) dimesylate (formerly LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1][2] As a central player in the DNA Damage Response (DDR), CHK1 is a critical regulator of cell cycle checkpoints, particularly the S and G2/M phases, and is essential for DNA repair.[3][4] In many cancer cells, particularly those with a p53-deficient background, reliance on the S and G2/M checkpoints for DNA repair is heightened, making CHK1 an attractive therapeutic target.[5] Inhibition of CHK1 by prexasertib abrogates these checkpoints, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[1][6][7] This technical guide provides an in-depth overview of prexasertib's mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Abrogation of the DNA Damage Response

Upon DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1.[8] Activated CHK1 then phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, facilitate DNA repair, and in cases of severe damage, induce apoptosis.[3] Prexasertib, by inhibiting CHK1, disrupts this critical signaling cascade. This leads to the failure of cell cycle arrest, forcing cells with damaged DNA to prematurely enter mitosis, a process known as mitotic catastrophe, which ultimately results in apoptosis.

Quantitative Data Presentation

Preclinical Activity: In Vitro IC50 Values

Prexasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [9][10] |

| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [9][10] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 6.34 | [11] |

| OV90 | High-Grade Serous Ovarian Cancer | 35.22 | [11] |

| PEO1 | High-Grade Serous Ovarian Cancer | 6-49 | [11] |

| PEO4 | High-Grade Serous Ovarian Cancer | 6-49 | [11] |

| Multiple TNBC Cell Lines | Triple-Negative Breast Cancer | 1.63 - 88.99 | [12] |

| Various Ovarian Cancer Cell Lines | Ovarian Cancer | 3.2 - 5.1 | [2][13] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models have been conducted to evaluate the distribution and clearance of prexasertib.

| Animal Model | Dose and Route | Cmax (µg/L) | Terminal Half-life (hours) | AUC (µg*hr/L) | Reference |

| CD1 Nude Mice with Medulloblastoma Xenografts | 10 mg/kg, subcutaneous | 1015 | 4.5 | 1773 | [4] |

Clinical Trial Data Overview

Prexasertib has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents.

| Trial Identifier | Phase | Cancer Type(s) | Key Findings | Reference |

| NCT02808650 | I | Pediatric Solid Tumors and CNS Tumors | The recommended Phase 2 dose was determined to be 150 mg/m² IV on days 1 and 15 of a 28-day cycle. Common grade 3/4 toxicities included neutropenia, leukopenia, and thrombocytopenia.[14][15] | [14][15] |

| NCT02203513 | II | BRCA wild-type, recurrent high-grade serous ovarian cancer | 33% of patients' tumors shrank. The median time to disease progression for these patients was 7.5 months.[16] | [16] |

| Phase II Single Arm | II | BRCA wild-type, advanced triple-negative breast cancer | Modest clinical efficacy as a monotherapy, with an overall response rate of 11.1%.[17] | [17] |

Experimental Protocols

Western Blot Analysis of CHK1 Phosphorylation

This protocol details the detection of phosphorylated CHK1 (p-CHK1) at Ser345, a key indicator of CHK1 activation, in response to treatment with prexasertib.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency in appropriate media.

-

Treat cells with desired concentrations of prexasertib or vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24 hours).

2. Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Separate proteins on a 4-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection reagent and an imaging system.

4. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the p-CHK1 signal to a loading control (e.g., β-actin or total CHK1).

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following prexasertib treatment.

1. Cell Preparation and Fixation:

-

Harvest approximately 1 x 10^6 cells per sample.

-

Wash cells with cold PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.

-

Incubate at 4°C for at least 30 minutes (or overnight at -20°C).

2. Staining:

-

Centrifuge fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of prexasertib in a subcutaneous xenograft model.

1. Cell Preparation and Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend cells in a sterile solution (e.g., PBS or a mixture of media and Matrigel) at a concentration of 5-10 x 10^6 cells in 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

2. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Drug Administration:

-

Prepare prexasertib in a suitable vehicle.

-

Administer prexasertib at the desired dose and schedule (e.g., intravenously or subcutaneously, based on previous studies). The control group should receive the vehicle alone.

4. Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (based on tumor size in the control group or signs of toxicity), euthanize the mice.

-

Excise tumors for further analysis (e.g., histopathology, Western blotting).

Conclusion

Prexasertib dimesylate represents a promising therapeutic strategy for cancers that are heavily reliant on the CHK1-mediated DNA damage response. Its potent and selective inhibition of CHK1 leads to the abrogation of critical cell cycle checkpoints, resulting in mitotic catastrophe and apoptosis in cancer cells. The comprehensive data and detailed protocols provided in this guide are intended to facilitate further research and development of this and other CHK1 inhibitors as effective anti-cancer agents. Continued investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of prexasertib and improving patient outcomes.

References

- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.research.missouri.edu [docs.research.missouri.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bionews.com [bionews.com]

- 16. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

Prexasertib Dimesylate: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (B560075) dimesylate (LY2606368) is a potent, small-molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] CHK1 is a critical component of the DNA damage response (DDR) and a key regulator of cell cycle checkpoints, particularly the G2/M checkpoint.[3][4] In many cancer cells, particularly those with a p53-deficient background, the G1/S checkpoint is dysfunctional, leading to a greater reliance on the CHK1-mediated G2/M checkpoint for DNA repair before mitotic entry.[1][5] By inhibiting CHK1, prexasertib abrogates this checkpoint, leading to premature entry into mitosis with unrepaired DNA damage, a phenomenon known as "replication catastrophe," which ultimately results in apoptosis.[6][7] This guide provides an in-depth overview of prexasertib's mechanism of action in cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

Prexasertib functions as an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1] Its primary mechanism in disrupting cell cycle regulation involves the inhibition of CHK1's role in the G2/M checkpoint. Under normal physiological conditions, or in response to DNA damage, the Ataxia Telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates CHK1.[8][9] Activated CHK1 then phosphorylates and inactivates the CDC25 family of phosphatases, which are responsible for activating the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex that drives mitotic entry.[7][10] By inhibiting CHK1, prexasertib prevents the inactivation of CDC25, leading to the premature activation of the CDK1/Cyclin B1 complex and forcing cells to enter mitosis despite the presence of DNA damage. This ultimately triggers apoptotic cell death.[1][7]

Quantitative Data

The following tables summarize the quantitative effects of prexasertib on cancer cell lines as reported in various studies.

Table 1: In Vitro Cytotoxicity (IC50) of Prexasertib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 6 - 49 | [1] |

| PEO1 | High-Grade Serous Ovarian Cancer | 6 - 49 | [1] |

| PEO4 | High-Grade Serous Ovarian Cancer | 6 - 49 | [1] |

| OV90 | High-Grade Serous Ovarian Cancer | 6 - 49 | [1] |

| Various Ovarian Cancer Cell Lines | High-Grade Serous Ovarian Cancer | 1 - 10 | [11] |

| JHOS2 | High-Grade Serous Ovarian Cancer | 8400 | [11] |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [12][13] |

| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [12][13] |

| VCAP | Castrate-Resistant Prostate Cancer | 4.3 - 13.1 | [14] |

| LNCaP | Castrate-Resistant Prostate Cancer | 4.3 - 13.1 | [14] |

| 22RV1 | Castrate-Resistant Prostate Cancer | 4.3 - 13.1 | [14] |

| PC3 | Castrate-Resistant Prostate Cancer | 6.4 - 1000 | [14] |

Table 2: Effect of Prexasertib on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |

| OVCAR3 | Olaparib Monotherapy | 73.3% | [1] |

| OVCAR3 | Olaparib + Prexasertib | 43.7% | [1] |

| PEO1 | Olaparib Monotherapy | 59.4% | [1] |

| PEO1 | Olaparib + Prexasertib | 51.5% | [1] |

| PEO4 | Olaparib Monotherapy | 39.0% | [1] |

| PEO4 | Olaparib + Prexasertib | 27.9% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with prexasertib's action.

Caption: Prexasertib's mechanism of action on the G2/M checkpoint.

References

- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

Prexasertib Dimesylate: A Technical Overview of its Molecular Structure, Mechanism, and Clinical Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prexasertib (B560075) dimesylate (LY2606368 dimesylate) is a potent, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] By disrupting the DNA damage response (DDR), Prexasertib induces replication catastrophe and subsequent apoptosis in cancer cells, particularly those with a high degree of replication stress. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, experimental protocols, and clinical trial landscape of Prexasertib dimesylate.

Molecular Structure and Chemical Properties

This compound is the dimethanesulfonate salt of the active pharmaceutical ingredient, Prexasertib. The chemical and physical properties of Prexasertib and its dimesylate salt are summarized below.

| Property | Prexasertib (Free Base) | This compound |

| Chemical Formula | C₁₈H₁₉N₇O₂[3][4] | C₂₀H₂₇N₇O₈S₂[5] |

| Molecular Weight | 365.39 g/mol [6] | 557.60 g/mol [5] |

| IUPAC Name | 5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile[3] | 5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate[5] |

| CAS Number | 1234015-52-1[3][4] | 1234015-58-7[5] |

| SMILES String | COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N[3] | COC1C=CC=C(OCCCN)C=1C1=CC(NC2=CN=C(C=N2)C#N)=NN1.CS(O)(=O)=O.CS(O)(=O)=O[5] |

| InChI Key | DOTGPNHGTYJDEP-UHFFFAOYSA-N[4] | HXYBEKZGRNUTBN-UHFFFAOYSA-N[5] |

Mechanism of Action: CHK1/CHK2 Inhibition and DNA Damage Response

Prexasertib exerts its anti-neoplastic effects by targeting the CHK1 and CHK2 kinases, which are critical regulators of the cell cycle and DNA damage response (DDR).

The Role of CHK1 and CHK2 in the Cell Cycle

In response to DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated. These kinases then phosphorylate and activate CHK1 and CHK2.[7] Activated CHK1 and CHK2, in turn, phosphorylate and inactivate CDC25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S and G2/M checkpoints. This pause allows time for the cell to repair the damaged DNA before proceeding with cell division.

Prexasertib-Mediated Inhibition and its Consequences

Prexasertib, as a selective inhibitor, binds to the ATP-binding pocket of CHK1 and, to a lesser extent, CHK2, preventing their kinase activity.[1] This abrogation of the DNA damage checkpoint has profound consequences for cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are heavily reliant on the S and G2/M checkpoints for survival.

By inhibiting CHK1/CHK2, Prexasertib prevents the phosphorylation and inactivation of CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells with damaged DNA to enter mitosis. This process, known as "mitotic catastrophe," results in the accumulation of DNA double-strand breaks (DSBs) and ultimately leads to apoptosis.[1] A key marker of these DSBs is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX.[8]

In Vitro Efficacy

Prexasertib has demonstrated potent cytotoxic activity across a wide range of cancer cell lines as a monotherapy. Its efficacy is particularly notable in cell lines with high levels of replication stress.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| BV-173 | B-cell precursor acute lymphoblastic leukemia | 6.33 | [3] |

| NALM-6 | B-cell precursor acute lymphoblastic leukemia | ~10-20 | [3] |

| REH | B-cell precursor acute lymphoblastic leukemia | 96.7 | [3] |

| RPMI-8402 | T-cell acute lymphoblastic leukemia | ~10-20 | [3] |

| MOLT-4 | T-cell acute lymphoblastic leukemia | ~15-30 | [3] |

| CCRF-CEM | T-cell acute lymphoblastic leukemia | ~50-100 | [3] |

| Various HGSOC cell lines | High-Grade Serous Ovarian Cancer | 1 - 10 | [9][10] |

| JHOS2 | High-Grade Serous Ovarian Cancer | 8,400 | [9] |

Experimental Protocols

Cell Viability Assays

Objective: To determine the cytotoxic effect of Prexasertib on cancer cell lines.

Method 1: WST-1 Assay [3]

-

Seed 50,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

Treat cells with increasing concentrations of Prexasertib (e.g., 1-100 nM) for 24 and 48 hours.

-

Add WST-1 reagent at a 1:10 dilution to the culture medium.

-

Incubate for 3 hours at 37°C.

-

Measure the optical density at 450 nm using a microplate reader.

Method 2: CellTiter-Glo Assay [9][10]

-

Seed 2,000-4,000 cells per well in a 96-well plate.

-

Treat cells with graded concentrations of Prexasertib for 3-6 days.

-

Determine cell survival using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.

-

Calculate cell viability relative to DMSO-treated control cells.

Method 3: XTT Assay [1]

-

Seed 2,000 cells per well in a 96-well plate.

-

24 hours after seeding, treat cells with Prexasertib (e.g., 0-100 nM).

-

After 3 days of treatment, perform the XTT assay according to the manufacturer's protocol.

-

Measure absorbance to determine cell viability relative to DMSO-treated controls.

Western Blot Analysis for DNA Damage and CHK1 Phosphorylation

Objective: To assess the induction of DNA damage and the on-target effect of Prexasertib.

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Prexasertib for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-CHK1 (Ser296, Ser317, Ser345)

-

Total CHK1

-

γH2AX (Ser139)

-

β-Actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Perform densitometry analysis using software such as ImageJ.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Prexasertib on cell cycle distribution.[5]

-

Cell Treatment: Treat cells with Prexasertib for the desired time.

-

Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.

Pharmacokinetics and Clinical Trials

Prexasertib has been evaluated in several clinical trials for various solid tumors and hematological malignancies.

Pharmacokinetics

In a phase 1 study in pediatric patients, the pharmacokinetics of Prexasertib appeared to be dose-proportional across a dose range of 80-150 mg/m².[12][13] In a study with mice bearing orthotopic medulloblastoma, a subcutaneous dose of 10 mg/kg resulted in a Cmax of 1015 µg/L, a terminal half-life of 4.5 hours, and an AUC of 1773 µg*hr/L.[14]

Clinical Trials

Prexasertib has been investigated as a monotherapy and in combination with other agents, such as PARP inhibitors (Olaparib) and immune checkpoint inhibitors (LY3300054, a PD-L1 inhibitor).[2][15]

| NCT Identifier | Phase | Title | Key Information |

| NCT02808650 | I | A Study of Prexasertib in Pediatric Patients with Recurrent or Refractory Solid Tumors | The recommended Phase 2 dose (RP2D) was determined to be 150 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle. Common grade 3/4 toxicities included neutropenia, leukopenia, and thrombocytopenia.[12][13] |

| NCT03414047 | II | A Study of Prexasertib in Platinum-Resistant or Refractory Recurrent Ovarian Cancer | Participants received 105 mg/m² as an intravenous infusion on Day 1 and 15 of a 28-day cycle.[4] |

| NCT02873975 | II | A Study of Prexasertib in Patients With Solid Tumors With Replicative Stress or Homologous Repair Deficiency | This study explored the anti-tumor activity of Prexasertib in patients with specific genetic alterations.[6] |

| NCT03057145 | I | Combination Study of Prexasertib and Olaparib in Patients With Advanced Solid Tumors | This trial investigated the safety and appropriate dose of Prexasertib in combination with a PARP inhibitor.[2] |

| NCT03495323 | I | A Phase I Combination Study of Prexasertib and LY3300054 (PD-L1 inhibitor) in Patients with Advanced Solid Tumors | This study evaluated the combination of Prexasertib with an immune checkpoint inhibitor.[15] |

Commonly observed treatment-related adverse events in clinical trials include hematological toxicities such as neutropenia, leukopenia, anemia, and thrombocytopenia, which are generally manageable with supportive care.[12][16]

Conclusion

This compound is a promising anti-cancer agent that targets the core of the DNA damage response pathway. Its potent inhibition of CHK1 and CHK2 leads to synthetic lethality in cancer cells with high replication stress and defective cell cycle checkpoints. The well-defined mechanism of action, coupled with encouraging preclinical and clinical data, supports its continued investigation as a monotherapy and in combination with other anti-cancer agents. Further research is warranted to identify predictive biomarkers to optimize patient selection and enhance the therapeutic potential of Prexasertib.

References

- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. benchchem.com [benchchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov:443]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A Phase I Combination Study of Prexasertib (LY2606368), CHK1 inhibitor, and LY3300054, PD-L1 inhibitor, in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 16. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Prexasertib dimesylate preclinical studies overview

An In-depth Technical Guide to the Preclinical Studies of Prexasertib (B560075) Dimesylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prexasertib (LY2606368), a selective, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2), has demonstrated significant antitumor activity in a wide range of preclinical models.[1][2] By targeting the core of the DNA Damage Response (DDR) pathway, prexasertib disrupts cell cycle checkpoints, prevents the repair of DNA damage, and ultimately induces cell death through replication catastrophe and apoptosis.[1][3] This technical guide provides a comprehensive overview of the key preclinical studies, summarizing efficacy data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The robust preclinical data package supports its activity both as a monotherapy, particularly in tumors with high endogenous replication stress, and as a potent sensitizer (B1316253) in combination with DNA-damaging chemotherapies and targeted agents like PARP inhibitors.[4][5]

Mechanism of Action: Targeting the DNA Damage Response

Checkpoint kinases CHK1 and CHK2 are critical serine/threonine kinases that function as master regulators of the cell's response to DNA damage and replication stress.[1][6] Upon DNA damage, upstream kinases like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) activate CHK1 and CHK2, respectively.[7] Activated CHK1/CHK2 then phosphorylate a host of downstream targets, including CDC25 phosphatases, to initiate cell cycle arrest, primarily at the G2/M checkpoint.[6] This pause allows the cell time to repair DNA damage and maintain genomic integrity.[1]

Prexasertib functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of CHK1 and CHK2.[1][8] This inhibition abrogates the S and G2/M checkpoints, forcing cells with damaged DNA to proceed into mitosis prematurely.[9] This leads to a lethal outcome known as "replication catastrophe," characterized by extensive DNA double-strand breaks and subsequent apoptosis.[3][4] Furthermore, CHK1 plays a role in homologous recombination (HR) repair by facilitating the interaction between BRCA2 and Rad51, suggesting that its inhibition can create a "BRCA-like" phenotype and sensitize tumors to other targeted therapies.[7]

Caption: Prexasertib inhibits CHK1/CHK2, preventing cell cycle arrest and leading to apoptosis.

In Vitro Preclinical Efficacy

Prexasertib has demonstrated potent cytotoxic activity at nanomolar concentrations across a broad spectrum of cancer cell lines, including those derived from pediatric tumors, acute lymphoblastic leukemia (ALL), and high-grade serous ovarian cancer (HGSOC).[3][4][10]

Data Presentation: In Vitro Studies

Table 1: In Vitro Efficacy of Prexasertib Monotherapy

| Cancer Type | Cell Line(s) | IC50 Range | Key Findings & Biomarkers | Citation(s) |

| Pediatric Sarcomas | Rh30, A204, TC-71, etc. | Low nM | Induced DNA damage (γH2AX), activated apoptosis (cleaved PARP). | [4] |

| Acute Lymphoblastic Leukemia (ALL) | REH, CEM, Jurkat, NALM-6 | 7.5 nM - 200 nM | Dose- and time-dependent reduction in cell viability; induced apoptosis. | [10][11] |

| High-Grade Serous Ovarian Cancer (HGSOC) | OVCAR3, OVCAR4, etc. | 1 - 10 nM | Cytotoxic regardless of BRCA status or Cyclin E expression. | [3] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC47, UM-SCC1 | Not specified | Downregulated NOTCH signaling pathway genes (NOTCH1, NOTCH3, HES1). | [12][13] |

Table 2: In Vitro Efficacy of Prexasertib Combination Therapy

| Cancer Type | Combination Agent | Cell Line(s) | Key Findings | Citation(s) |

| Acute Lymphoblastic Leukemia (ALL) | Gemcitabine | CEM, REH, Jurkat | Highly synergistic reduction in cell viability. | [10] |

| Acute Lymphoblastic Leukemia (ALL) | Imatinib, Dasatinib | Philadelphia-positive ALL | Synergistically reduced cell viability compared to single agents. | [11] |

| High-Grade Serous Ovarian Cancer (HGSOC) | Olaparib (PARP Inhibitor) | OVCAR3, PEO4 | Synergistic cytotoxicity; prevented Rad51 foci formation, increased DNA damage. | [3][7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin + Radiation | UM-SCC47, UM-SCC1 | Significantly decreased cell survival fraction; enhanced apoptosis. | [12] |

| Triple-Negative Breast Cancer (TNBC) | Samotolisib (PI3K/mTORi) | MDA-MB-231 | Combination inhibited cell proliferation more than single agents. | [14] |

Experimental Protocols: Key In Vitro Assays

-

Cell Viability Assay (CellTiter-Glo®):

-

Principle: Measures cell viability by quantifying ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

-

Methodology: Cancer cells are seeded in 96-well plates and treated with escalating concentrations of prexasertib (or combination) for a defined period (e.g., 48-72 hours).[5][10] The CellTiter-Glo® reagent is added, and luminescence is measured using a plate reader. IC50 values are calculated from the resulting dose-response curves using software like Prism.[10]

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.

-

Methodology: Cells are treated with prexasertib for a specified time (e.g., 24 hours).[11] They are then harvested, washed, and stained with fluorescently-labeled Annexin V and PI according to the manufacturer's protocol. The cell populations are quantified using flow cytometry.[10]

-

-

Western Blotting for Pharmacodynamic Markers:

-

Principle: Detects and quantifies specific proteins in a sample to assess pathway modulation.

-

Methodology: Cells are treated and lysed to extract total protein. Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against target proteins (e.g., phospho-CHK1, γH2AX, cleaved PARP-1, HES1).[11][12] A secondary antibody conjugated to HRP is used for detection via chemiluminescence.

-

Caption: A typical experimental workflow for in vitro evaluation of prexasertib.

In Vivo Preclinical Efficacy

The antitumor activity of prexasertib has been confirmed in multiple in vivo models, including cell-line derived xenografts (CDX) and patient-derived xenografts (PDX), which more closely mimic human tumor biology. Prexasertib monotherapy has induced robust responses, including complete tumor regression, in models of pediatric cancers and HGSOC.[3][4]

Data Presentation: In Vivo Studies

Table 3: In Vivo Efficacy of Prexasertib Monotherapy

| Cancer Model | Dosing Regimen | Efficacy Metric(s) | Key Findings | Citation(s) |

| Desmoplastic Small Round Cell Tumor (PDX) | Not specified | % Regression | Caused complete tumor regression. | [4] |

| Malignant Rhabdoid Tumor (CDX) | Not specified | % Regression | Caused complete tumor regression. | [4] |

| Rhabdomyosarcoma | Not specified | Robust Responses | Elicited robust responses in multiple mouse models. | [4] |

| B-ALL (PDX) | Not specified | Median Survival | Increased median survival from 57 to 98 days in one model. | [10] |

| HGSOC (PDX) | 8 mg/kg, BID | Tumor Growth Inhibition | Demonstrated anti-tumor activity across 14 different PDX models. | [3] |

Table 4: In Vivo Efficacy of Prexasertib Combination Therapy

| Cancer Model | Combination Agent | Dosing Regimen | Key Findings | Citation(s) |

| Neuroblastoma, Osteosarcoma, Ewing's Sarcoma | Chemotherapy | Not specified | Concurrent administration overcame innate or prevented acquired resistance. | [4] |

| HGSOC (Olaparib-resistant PDX) | Olaparib | Prexasertib: 8 mg/kg, BID Olaparib: 100 mg/kg | Synergistic and significant tumor growth inhibition. | [3] |

| TNBC (MDA-MB-231 Orthotopic Xenograft) | Samotolisib | Not specified | Combination led to 24.9% tumor regression vs. TGI for single agents. | [14] |

| HNSCC (CDX) | Cisplatin + Radiation | Not specified | Significant tumor growth delay with the triple combination without added toxicity. | [12] |

Experimental Protocols: Key In Vivo Studies

-

Xenograft Model Establishment:

-

Principle: Human cancer cells or patient tumor fragments are implanted into immunodeficient mice (e.g., NSG or CD1 nude mice) to study tumor growth and drug response in a living system.[3][9]

-

Methodology: For CDX models, a suspension of cultured cancer cells is injected subcutaneously or orthotopically. For PDX models, luciferized tumor cells derived from mouse ascites or small tumor fragments are implanted intraperitoneally or subcutaneously into mice.[3][5] Tumor establishment is confirmed and monitored.

-

-

Drug Formulation and Administration:

-

Formulation: For in vivo experiments, prexasertib (as the mesylate monohydrate salt) is typically dissolved in a vehicle such as 20% Captisol™.[4][9]

-

Administration: The drug is administered to tumor-bearing mice via routes such as subcutaneous (SC) injection or intravenously (IV) on a defined schedule (e.g., twice daily, BID).[3][9]

-

-

Tumor Burden Assessment and Efficacy Endpoints:

-

Principle: Tumor growth is measured over time to assess the efficacy of the treatment.

-

Methodology: For subcutaneous tumors, size is measured with calipers, and volume is calculated. For disseminated or orthotopic models (e.g., HGSOC, Medulloblastoma), tumor burden is often measured by non-invasive bioluminescence imaging (BLI) using a system like Xenogen IVIS.[3][9] Efficacy is reported as percent tumor growth inhibition (%TGI), change in tumor volume versus control (%ΔT/C), or percent tumor regression.[4][14]

-

Caption: Workflow for a preclinical in vivo efficacy study using xenograft models.

Preclinical Pharmacokinetics (PK)